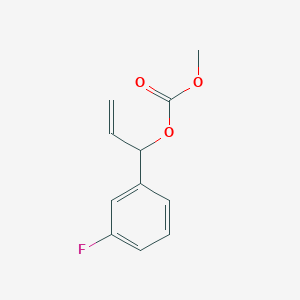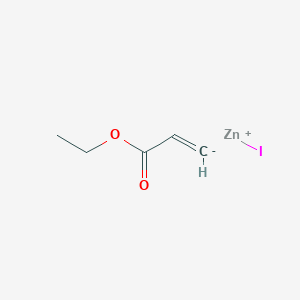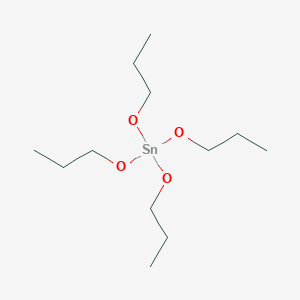
Tetrapropoxystannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropoxystannane is an organotin compound with the chemical formula Sn(OPr)_4 It is a tetrahedral molecule where a central tin atom is bonded to four propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapropoxystannane can be synthesized through the reaction of tin tetrachloride (SnCl_4) with propanol (PrOH) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
SnCl4+4PrOH→Sn(OPr)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The product is then purified by distillation under reduced pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapropoxystannane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form tin oxide and propanol.
Transesterification: It can react with other alcohols to form different alkoxystannanes.
Oxidation: this compound can be oxidized to form tin dioxide (SnO_2).
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Other alcohols such as methanol or ethanol, often in the presence of a catalyst like sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Major Products Formed:
Hydrolysis: Tin oxide (SnO_2) and propanol.
Transesterification: Different alkoxystannanes and propanol.
Oxidation: Tin dioxide (SnO_2).
Wissenschaftliche Forschungsanwendungen
Tetrapropoxystannane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in sensors, catalysts, and transparent conducting films.
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds, including this compound, in antimicrobial and anticancer therapies.
Industry: It is used in the production of coatings and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism by which tetrapropoxystannane exerts its effects depends on the specific application:
Catalysis: In catalytic reactions, this compound acts by coordinating to substrates and facilitating the formation or breaking of chemical bonds.
Antimicrobial and Anticancer Activity: The exact mechanism is not fully understood, but it is believed that organotin compounds can interact with cellular components, leading to disruption of cellular processes and cell death.
Vergleich Mit ähnlichen Verbindungen
- Tetramethoxystannane (Sn(OMe)_4)
- Tetraethoxystannane (Sn(OEt)_4)
- Tetrabutoxystannane (Sn(OBut)_4)
Comparison:
- Tetramethoxystannane: Similar in structure but with methoxy groups instead of propoxy groups. It is more volatile and has different solubility properties.
- Tetraethoxystannane: Contains ethoxy groups and is used in similar applications but has different reactivity due to the shorter alkyl chain.
- Tetrabutoxystannane: Contains butoxy groups and is less volatile than tetrapropoxystannane, with different applications in materials science.
This compound is unique due to its balance of volatility and reactivity, making it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
216859-00-6 |
|---|---|
Molekularformel |
C12H28O4Sn |
Molekulargewicht |
355.06 g/mol |
IUPAC-Name |
tetrapropoxystannane |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-2-3-4;/h4*2-3H2,1H3;/q4*-1;+4 |
InChI-Schlüssel |
YFCQYHXBNVEQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Sn](OCCC)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
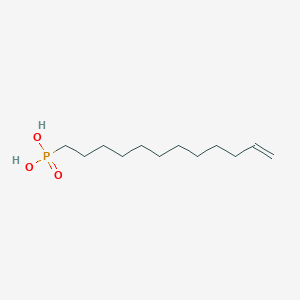
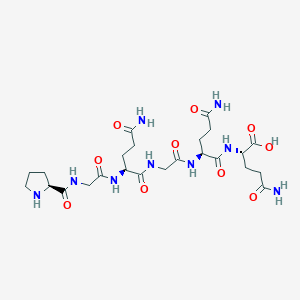

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
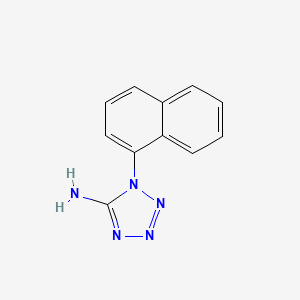
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
